molecular formula C14H11NS B8578475 3-(1-benzothiophen-7-yl)-4-methylpyridine

3-(1-benzothiophen-7-yl)-4-methylpyridine

Cat. No.: B8578475
M. Wt: 225.31 g/mol
InChI Key: IKUGQTBDSWPOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzothiophen-7-yl)-4-methylpyridine is a heterocyclic compound that combines a benzo[b]thiophene moiety with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activity, while the pyridine ring is a common scaffold in pharmaceuticals.

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

3-(1-benzothiophen-7-yl)-4-methylpyridine

InChI

InChI=1S/C14H11NS/c1-10-5-7-15-9-13(10)12-4-2-3-11-6-8-16-14(11)12/h2-9H,1H3

InChI Key

IKUGQTBDSWPOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzothiophen-7-yl)-4-methylpyridine typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzo[b]thiophene derivative in the presence of a palladium catalyst . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzothiophen-7-yl)-4-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons.

Mechanism of Action

The mechanism of action of 3-(1-benzothiophen-7-yl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-benzothiophen-7-yl)-4-methylpyridine is unique due to its specific combination of a benzo[b]thiophene moiety and a pyridine ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

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